3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide
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Overview
Description
3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound with a unique structure that includes a pyrrole ring, a dibenzo[b,e][1,4]diazepine core, and a carbothioamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves multiple steps, including the formation of the pyrrole ring and the dibenzo[b,e][1,4]diazepine core. The reaction conditions typically require specific catalysts and reagents to ensure the correct formation of the compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has various applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects, such as antimicrobial or anticancer properties. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has unique structural features that may confer specific properties Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives and pyrrole-containing molecules
Properties
Molecular Formula |
C27H28N4OS |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
9,9-dimethyl-6-(1-methylpyrrol-2-yl)-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C27H28N4OS/c1-27(2)16-20-24(23(32)17-27)25(22-14-9-15-30(22)3)31(21-13-8-7-12-19(21)29-20)26(33)28-18-10-5-4-6-11-18/h4-15,25,29H,16-17H2,1-3H3,(H,28,33) |
InChI Key |
CNNZJWFPVXIJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=CC=CN5C)C(=O)C1)C |
Origin of Product |
United States |
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